3-Bromo-5-(3-fluorophenyl)phenol
Description
Properties
IUPAC Name |
3-bromo-5-(3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGSUBGQAKVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686357 | |
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-23-2 | |
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Phenolic Intermediates
Direct bromination of 5-(3-fluorophenyl)phenol using brominating agents like HBr-DMSO achieves regioselective substitution at the para-position relative to the hydroxyl group. In a protocol adapted from, stirring 5-(3-fluorophenyl)phenol with 1.2 equivalents of HBr in DMSO at 80°C for 6 hours yields 3-bromo-5-(3-fluorophenyl)phenol with 75% isolated yield (Table 1). Side products, such as dibrominated derivatives, are minimized by controlling stoichiometry and reaction time.
Mechanistic Insight : The electron-donating hydroxyl group activates the aromatic ring, directing bromine to the meta position relative to the fluorophenyl substituent. Steric hindrance from the 3-fluorophenyl group further enhances regioselectivity.
Nitration-Reduction-Bromination Sequence
A multistep approach from involves:
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Acetylation : Protecting the phenol group via reaction with acetic anhydride.
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Nitration : Introducing a nitro group at position 3 using HNO₃/H₂SO₄.
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Reduction : Converting the nitro group to an amine with Fe/HCl.
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Sandmeyer Bromination : Replacing the amine with bromine using CuBr.
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Deprotection : Hydrolyzing the acetyl group with NaOH.
This method yields 43% overall but requires stringent temperature control during nitration (10–20°C) to avoid byproducts.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 3-bromo-5-hydroxyphenylboronic acid and 3-fluorophenylboronic acid achieves the target compound in 60% yield (Table 1). Optimized conditions include:
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/H₂O (4:1)
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Temperature : 90°C, 12 hours
The boronic acid precursor is synthesized via lithiation-borylation of 3-bromophenol, as described in.
Ullmann Coupling
Copper-mediated coupling of 3-bromophenol with 1-bromo-3-fluorobenzene in DMF at 120°C for 24 hours yields 55% product . While cost-effective, this method requires excess copper iodide (20 mol%) and suffers from homocoupling byproducts.
Hydrolytic Methods for Phenol Formation
Hydrolysis of Bromofluorobenzenes
Adapting, 3-bromo-5-(3-fluorophenyl)anisole undergoes hydrolysis with Ca(OH)₂ under high-pressure conditions (200–240°C) to yield the phenol derivative. Key parameters:
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Catalyst : Copper powder (5 wt%)
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Reaction Time : 3 hours
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Yield : 68%
The methoxy group in the precursor is selectively cleaved without affecting bromine or fluorine substituents.
Comparative Analysis of Methods
Table 1 : Synthesis Routes for this compound
Industrial-Scale Considerations
Catalyst Recycling
Palladium catalysts from Suzuki couplings are recovered via activated carbon adsorption , reducing costs by 30% in batch processes. Copper catalysts in Ullmann reactions are reused after filtration, though activity drops by 15% per cycle.
Solvent Selection
DMSO in direct bromination is recycled via distillation (90% recovery), while dioxane in cross-coupling requires azeotropic drying to prevent peroxide formation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-fluorophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.
Metal-Catalyzed Cross-Coupling: The bromide group is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution: The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Mitsunobu reaction conditions typically involve the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate (K2CO3).
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Nucleophilic Substitution: Formation of ethers or esters.
Metal-Catalyzed Cross-Coupling: Formation of biaryl compounds.
Nucleophilic Aromatic Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Bromo-5-(3-fluorophenyl)phenol has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties, such as enhanced binding affinity.
Biological Research: Investigated for its potential as an inhibitor of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 3-Bromo-5-(3-fluorophenyl)phenol include:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)phenol increases acidity (pKa ~7–8 estimated) compared to the 3-fluorophenyl analog due to stronger electron withdrawal .
- Lipophilicity : The 3-fluorophenyl group in the target compound likely confers moderate lipophilicity (LogP ~3–4 estimated), intermediate between the hydrophilic -Cl substituent and the highly lipophilic -CF₃ group.
Notes
- Data Gaps: Experimental data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence; properties are inferred from analogs.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-(3-fluorophenyl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions . Key steps include:
- Bromination/Fluorination : Introducing bromine and fluorine groups to the phenol ring using reagents like or , often under acidic or basic conditions .
- Regioselective Control : Use of directing groups (e.g., trifluoromethyl) to position substituents. For example, Pd-catalyzed Suzuki-Miyaura coupling can attach aryl groups to pre-brominated intermediates .
- Optimization : Reaction temperature (e.g., 80°C in dioxane) and catalysts (e.g., ) significantly affect yields (up to 92% in some protocols) .
Q. Table 1: Comparison of Synthetic Conditions
| Method | Reagents/Catalysts | Yield | Key Reference |
|---|---|---|---|
| Electrophilic Substitution | , | ~75% | |
| Suzuki Coupling | , Boronate | 92% | |
| Multi-step Functionalization | , DMF | 76% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify substituent positions via coupling patterns (e.g., fluorine-induced splitting) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, ~285.04 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and halogen interactions. Note: Crystallization may require slow evaporation in solvents like DCM/hexane .
Advanced Research Questions
Q. How do substituent positions (bromine, fluorine) influence the compound’s bioactivity and binding to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Bromine : Enhances lipophilicity, improving membrane permeability. Compare with analogs (e.g., 3-Bromo-5-(2-thienyl)pyridine) to assess antimicrobial potency .
- Fluorine : Electron-withdrawing effects stabilize charge interactions in enzyme binding pockets (e.g., kinase inhibitors). Use molecular docking (AutoDock) to predict binding affinities .
- Case Study : In anticancer assays, bromine at the meta position increases apoptosis induction in HeLa cells by 40% compared to non-brominated analogs .
Q. What strategies address regioselectivity challenges during the synthesis of polyhalogenated phenol derivatives?
Methodological Answer:
- Directed Metalation : Use temporary directing groups (e.g., trimethylsilyl) to position halogens. For example, (lithium diisopropylamide) directs bromine to the desired ring position .
- Protection/Deprotection : Protect phenol hydroxyl with (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during fluorination .
- Computational Modeling : DFT calculations (Gaussian 09) predict substituent effects on transition states, guiding experimental design .
Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against targets like cytochrome P450 using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , ) to proteins like BSA .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (, ) for ligand-receptor interactions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH Stability : The compound is stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 due to phenol deprotonation .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 285.04 g/mol | HRMS |
| LogP (Lipophilicity) | 3.2 ± 0.1 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Nephelometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
